molecular formula C13H18N2O2 B1528142 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine CAS No. 1373223-07-4

2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine

Cat. No. B1528142
M. Wt: 234.29 g/mol
InChI Key: YSBUHVVKNBTNOD-UHFFFAOYSA-N
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Description

“2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine” is a chemical compound with the CAS Number: 1373223-07-4 . Its IUPAC name is tert-butyl 3,4-dihydro [2,7]naphthyridine-2 (1H)-carboxylate . It has a molecular weight of 234.3 . The compound is a colorless liquid .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which are similar to the compound , has been covered in various studies . The Skraup quinoline synthesis has been adapted to 3-aminopyridine to synthesize the first representatives of unsubstituted naphthyridines .


Molecular Structure Analysis

The InChI code for “2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine” is 1S/C13H18N2O2/c1-13 (2,3)17-12 (16)15-7-5-10-4-6-14-8-11 (10)9-15/h4,6,8H,5,7,9H2,1-3H3 .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, which are structurally similar to “2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine”, have been found to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Physical And Chemical Properties Analysis

“2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine” is a colorless liquid . Its molecular formula is C13H18N2O2 .

Scientific Research Applications

1. Synthesis of β-Carboline Alkaloids

  • Application Summary: β-Carboline alkaloids are a family of natural and synthetic indole-containing heterocyclic compounds. They have diverse biological activities and are potential candidates for sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, or antimicrobial drugs .
  • Methods of Application: The synthesis starts from l-tryptophan methyl ester via Pictet–Spengler reaction with formaldehyde followed by dehydrogenation of the C-ring and hydrolysis of the ester group .
  • Results/Outcomes: The synthesis of β-Carboline alkaloids and closely related derivatives has been improved in recent years. The pharmacological potential of these alkaloids is also being explored .

2. Syntheses of 1,2,3,4-Tetrahydroquinolines

  • Application Summary: Domino reactions have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents, including 1,2,3,4-tetrahydroquinolines .
  • Methods of Application: These syntheses involve reduction or oxidation followed by cyclization, S_NAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .
  • Results/Outcomes: Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis .

3. Synthesis of Natural Compounds

  • Application Summary: The synthesis of natural compounds such as (−)-tetrahydroharman, (−)-komaroidine, N-tetrahydroharman, (+)-1-ethyl-9-methyltetrahydro-β-carboline, and (+)-N-acetylkomaroidine has been accomplished using Ellman’s sulfinamide .
  • Methods of Application: The synthesis involves the use of Ellman’s sulfinamide [®-tert-butanesulfinamide, 91] as a chiral auxiliary .
  • Results/Outcomes: The stereoselective synthesis of these natural compounds has been achieved, which could have implications for the development of new drugs .

4. Reactivity and Applications of 1,5-Naphthyridines

  • Application Summary: 1,5-Naphthyridines are significant in the field of medicinal chemistry due to their wide range of biological activities .
  • Methods of Application: Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .
  • Results/Outcomes: The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .

5. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-Phosphonic Acid

  • Application Summary: Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP) have been developed . This compound is an unnatural α-amino acid with unique conformational features that represents the core structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products with a wide range of pharmacological applications .
  • Methods of Application: The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . The second strategy involves a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) .
  • Results/Outcomes: The target compound is obtained in good yield using mild reaction conditions and readily available starting materials, complementing existing methodologies and contributing to the easy accessibility of (±)- 2 for further research .

6. Synthesis of 1,2,3,4-Tetrahydro-2,2-Dimethylquinolin-4-Ones

  • Application Summary: The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors has been explored . These compounds are commercially important as antioxidants, with the most common being derived from sterically hindered piperidines .
  • Methods of Application: Several routes to the title compounds were explored, including from 4-ethoxy-quinaldine-1-oxide and methylmagnesium iodide; from 3,3-dimethylacrylic acid, 3-chloro-3-methylbutyric acid or 3-amino-3-methylbutyric acid and appropriate anilines or activated fluorobenzenes; and from 2,2-dimethyl-1,2,3,4-tetrahydroquinolines by Boc protection, BH3/H2O2 mediated 4-hydroxylation and oxidation .
  • Results/Outcomes: The last process proved optimal, but nitroxides of the products were insufficiently stable to be isolated .

properties

IUPAC Name

tert-butyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-5-10-4-6-14-8-11(10)9-15/h4,6,8H,5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBUHVVKNBTNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137739
Record name 2,7-Naphthyridine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine

CAS RN

1373223-07-4
Record name 2,7-Naphthyridine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthyridine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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